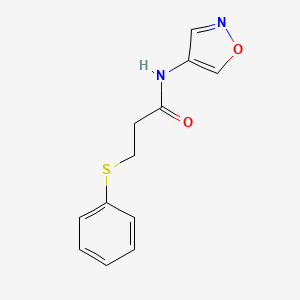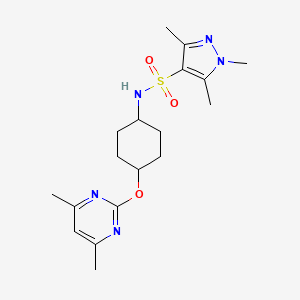
N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of heterocyclic compounds containing a sulfonamido moiety, such as N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, involves various strategies. One approach includes reacting a precursor with active methylene compounds to produce derivatives like pyran, pyridine, and pyridazine, as well as hydrazone reactions to yield pyrazole and oxazole derivatives . Another method involves the synthesis of sulfonamide derivatives linked to a pyrimidine ring, which are designed based on the structure of established inhibitors, such as V600EBRAF inhibitors . Additionally, the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition has been reported .
Molecular Structure Analysis
Quantum mechanical calculations, including Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have been used to analyze the electronic structure of related sulfonamide compounds. These studies provide insights into molecular electrostatic potentials (MEP), highest occupied molecular orbitals (HOMO), and lowest unoccupied molecular orbitals (LUMO). A small HOMO-LUMO energy gap indicates high chemical reactivity .
Chemical Reactions Analysis
The reactivity of sulfonamide compounds can be diverse. For instance, the precursor used in the synthesis of heterocyclic compounds has shown reactivity towards hydrazine derivatives and various other reagents to furnish a wide range of derivatives . The [3+2] cycloaddition reactions used to synthesize isoxazolines and isoxazoles demonstrate the potential for creating complex structures from simpler precursors .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are characterized using techniques such as Fourier transform infrared (FT-IR) spectroscopy, 1H NMR, 13C NMR, and elemental analysis. These properties are crucial for understanding the biological activity and pharmacokinetics of the compounds. For example, the antiproliferative activity of pyrazole-4-sulfonamide derivatives has been evaluated, and their structure–activity relationships have been discussed .
Antibacterial and Anticancer Evaluation
Several of the synthesized compounds have been tested for their antibacterial activity, with some showing high activities . Additionally, sulfonamide derivatives have been evaluated for their anticancer profile, with certain compounds exhibiting strong inhibitory activity against V600EBRAF and significant growth inhibition against multiple cancer cell lines . The antiproliferative activity of new pyrazole-4-sulfonamide derivatives has also been assessed, providing valuable data for the development of potential therapeutic agents .
Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
Research has demonstrated the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aimed at developing new antibacterial agents. These compounds have shown significant activity against various bacteria, indicating their potential in treating bacterial infections (Azab, Youssef, & El-Bordany, 2013). Additionally, the synthesis of pyrimidine linked pyrazole heterocyclics has been explored, with some compounds exhibiting notable insecticidal and antibacterial potential, highlighting their application in both pest control and the treatment of bacterial diseases (Deohate & Palaspagar, 2020).
Anticancer Activity
Studies on the synthesis of novel N-(Guanidinyl)benzenesulfonamides bearing biologically active pyrazole, pyrimidine, and pyridine moieties have shown promising anticancer activity against human tumor breast cell lines, suggesting their potential in developing new treatments for breast cancer (Ghorab, El-Gazzar, & Alsaid, 2014).
COX-2 Inhibition
The discovery of sulfonamide-containing 1,5-diarylpyrazole derivatives as potent and selective inhibitors of COX-2 represents a significant advancement in the search for new anti-inflammatory drugs. These compounds, through extensive structure-activity relationship studies, have led to the identification of celecoxib, a drug currently used in the treatment of various inflammatory conditions (Penning et al., 1997).
Enzyme Inhibition
Research on pyrazolines has indicated their effectiveness in inhibiting carbonic anhydrase isoenzymes, with potential applications in treating conditions associated with abnormal enzyme activity. These compounds have demonstrated significant inhibitory effects, suggesting their utility in developing enzyme-targeted therapies (Kucukoglu et al., 2016).
Propriétés
IUPAC Name |
N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3S/c1-11-10-12(2)20-18(19-11)26-16-8-6-15(7-9-16)22-27(24,25)17-13(3)21-23(5)14(17)4/h10,15-16,22H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXSVQHPRXCJCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCC(CC2)NS(=O)(=O)C3=C(N(N=C3C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2551183.png)
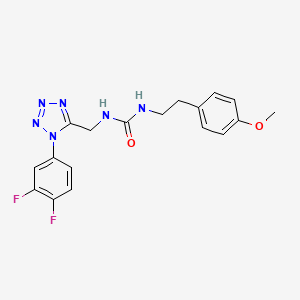
![2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2551187.png)
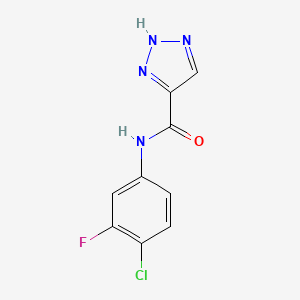
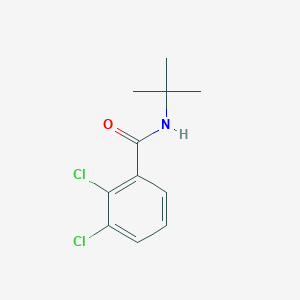
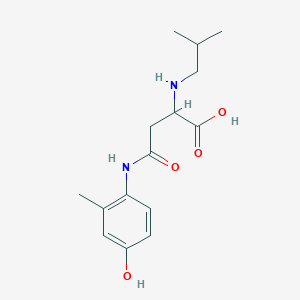
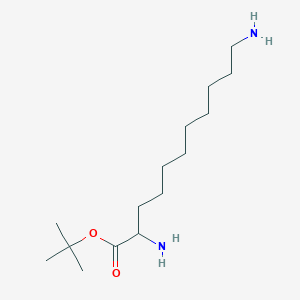
![1,5-dimethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2551194.png)
![Imino-methyl-oxo-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)-lambda6-sulfane;dihydrochloride](/img/structure/B2551195.png)
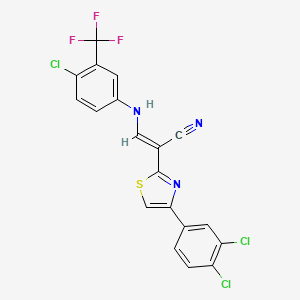
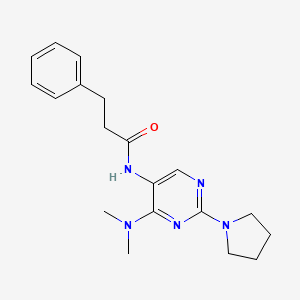
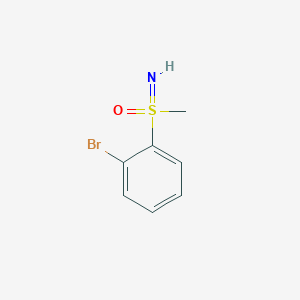
![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(4-methylbenzyl)amino]-3-oxopropanoate](/img/structure/B2551202.png)
